molecular formula C7H3BrF2N2 B1375824 3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine CAS No. 1427501-65-2

3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine

Cat. No.: B1375824
CAS No.: 1427501-65-2
M. Wt: 233.01 g/mol
InChI Key: RDYLYAQTFNASIS-UHFFFAOYSA-N
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Description

3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine is a heterocyclic compound characterized by a pyrazolo[1,5-A]pyridine core substituted with bromine and fluorine atoms. This compound is of significant interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in various catalytic reactions.

    Material Science: Incorporated into polymers and other materials for enhanced properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Molecular Probes: Used in the development of fluorescent probes for biological imaging.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

Industry

    Agriculture: Potential use in the development of agrochemicals.

    Electronics: Used in the synthesis of organic electronic materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or vapor, using personal protective equipment, and having a safety shower and eye wash available .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-A]pyridine core, followed by selective bromination and fluorination.

  • Formation of Pyrazolo[1,5-A]pyridine Core

      Starting Materials: Pyridine derivatives and hydrazine.

      Reaction Conditions: Cyclization reactions under acidic or basic conditions.

  • Bromination

      Reagents: Bromine or N-bromosuccinimide (NBS).

      Conditions: Typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction.

  • Fluorination

      Reagents: Selectfluor or other fluorinating agents.

      Conditions: Often performed under mild conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles (e.g., amines, thiols).

      Electrophilic Substitution: The fluorine atoms can participate in electrophilic aromatic substitution reactions.

  • Oxidation and Reduction

      Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

      Reduction: Reduction of the bromine or fluorine substituents can lead to different hydrogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2).

Major Products

    Substitution Products: Amino, thiol, or other substituted pyrazolo[1,5-A]pyridines.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Hydrogenated pyrazolo[1,5-A]pyridines.

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways depend on the specific application, but common targets include kinases and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine
  • 3-Bromo-4,6-dimethylpyrazolo[1,5-A]pyridine
  • 3-Bromo-4,6-difluoropyrazolo[1,5-A]pyrimidine

Uniqueness

3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These features enhance its reactivity and binding interactions, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-bromo-4,6-difluoropyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2/c8-5-2-11-12-3-4(9)1-6(10)7(5)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYLYAQTFNASIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NN2C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427501-65-2
Record name 3-bromo-4,6-difluoropyrazolo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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